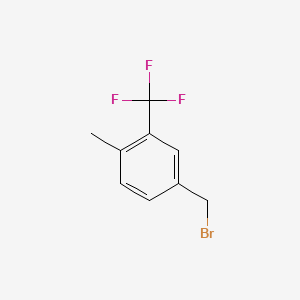

4-Methyl-3-(trifluoromethyl)benzyl bromide

描述

Significance of Benzylic Halides as Synthetic Intermediates

Benzylic halides, a class of organic compounds featuring a halogen bonded to a carbon atom adjacent to a benzene (B151609) ring, are fundamental building blocks in organic synthesis. cymitquimica.com Their importance stems from their utility as versatile synthetic intermediates, enabling the construction of a wide array of more complex molecules. The reactivity of the benzylic carbon-halogen bond allows for facile nucleophilic substitution reactions, where the halide is replaced by a variety of functional groups. synquestlabs.comguidechem.com This reactivity is enhanced by the stabilization of the resulting carbocation intermediate through resonance with the adjacent aromatic ring, which makes even primary benzylic halides reactive in SN1 type reactions. sigmaaldrich.com Consequently, benzylic halides are crucial precursors in the synthesis of compounds for medicinal chemistry, agrochemistry, and materials science. synquestlabs.comoakwoodchemical.com They are instrumental in forming carbon-carbon bonds through reactions like Friedel-Crafts alkylation and in the synthesis of benzyl (B1604629) ethers, esters, and amines. synquestlabs.comoakwoodchemical.com

Strategic Importance of Fluorinated Organic Compounds in Drug Discovery and Agrochemical Development

The introduction of fluorine into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. preprints.org Today, a significant percentage of marketed pharmaceuticals and agrochemicals are organofluorine compounds. preprints.org The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. chemicalbook.com

Incorporating fluorine or fluorine-containing groups like trifluoromethyl (CF₃) can lead to:

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug in the body. chemicalbook.comchemimpex.com

Increased Lipophilicity: Fluorination often increases a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance absorption. preprints.org

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility and bioavailability. preprints.orgchemicalbook.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to higher binding affinity and potency. chemicalbook.com

These benefits have established organofluorine chemistry as a vital tool for fine-tuning the properties of bioactive molecules to achieve desired therapeutic or pesticidal effects. chemicalbook.comacs.org

Overview of 4-Methyl-3-(trifluoromethyl)benzyl bromide within Advanced Synthetic Chemistry and Related Research

This compound is a specialized reagent that combines the reactive features of a benzylic bromide with the property-modifying effects of a trifluoromethyl group. This structure makes it a valuable building block for introducing a specific trifluoromethyl- and methyl-substituted benzyl moiety into target molecules.

| Property | Value |

| CAS Number | 261952-19-6 synquestlabs.com |

| Molecular Formula | C₉H₈BrF₃ synquestlabs.com |

| Molecular Weight | 253.06 g/mol synquestlabs.com |

| Synonyms | 1-(Bromomethyl)-4-methyl-3-(trifluoromethyl)benzene |

Detailed research findings highlight its application as a key intermediate in the synthesis of complex therapeutic agents. For instance, it has been utilized in the development of potent, orally active pan-inhibitors of the Breakpoint Cluster Region-Abelson (BCR-ABL) protein, which is implicated in certain types of cancer. In a multi-step synthesis, this compound is reacted with an amine to construct a larger, more complex molecule designed to act as a kinase inhibitor.

The table below outlines a key, documented synthetic application of this compound.

| Product | Reactant(s) | Reaction Type | Research Area |

| N-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}piperazine derivatives | This compound and a piperazine (B1678402) derivative | Nucleophilic Substitution | Medicinal Chemistry (Kinase Inhibitors) |

This specific application underscores the strategic utility of this compound in advanced medicinal chemistry programs, where precise control over molecular architecture is essential for achieving high target specificity and potency. Its dual-functionality as a reactive benzylating agent and a carrier of the influential trifluoromethyl group positions it as a significant tool for researchers developing next-generation therapeutics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGVSFJBDJUTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379621 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-19-6 | |

| Record name | 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 Trifluoromethyl Benzyl Bromide

Traditional Halogenation Approaches

Traditional methods for the synthesis of 4-Methyl-3-(trifluoromethyl)benzyl bromide primarily involve the direct introduction of a bromine atom at the benzylic position of a suitable precursor. These approaches are well-established in organic chemistry and are often the first consideration for synthetic chemists.

Side-Chain Bromination of 4-Methyl-3-(trifluoromethyl)toluene

A common and direct method for the synthesis of this compound is the free-radical bromination of 4-methyl-3-(trifluoromethyl)toluene. This reaction, often referred to as a Wohl-Ziegler bromination, typically utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted under photochemical conditions. wikipedia.orgchem-station.comorganic-chemistry.org The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. oregonstate.edulibretexts.org This radical then reacts with a bromine source to yield the desired product.

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reaction rate and selectivity. While electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic substitution, their effect on benzylic C-H bond strength is also a factor in radical halogenations. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although due to its toxicity and environmental concerns, alternative solvents like (trifluoromethyl)benzene have been explored. wikipedia.orgmasterorganicchemistry.comresearchgate.net The selectivity for mono-bromination at the benzylic position over di-bromination or ring bromination is a key challenge and can be influenced by controlling the reaction conditions, such as the concentration of the bromine source. scientificupdate.com

Table 1: Reagents and Conditions for Side-Chain Bromination

| Reagent | Initiator | Solvent | Conditions |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or PhCF₃ | Reflux or Photochemical |

| N-Bromosuccinimide (NBS) | Visible Light | Water | Ambient Temperature researchgate.net |

Bromination from Corresponding Alcohol Precursors

An alternative traditional route involves the conversion of the corresponding alcohol, (4-methyl-3-(trifluoromethyl)phenyl)methanol, to the benzyl (B1604629) bromide. This transformation can be achieved using a variety of brominating agents.

One common method is the use of phosphorus tribromide (PBr₃). This reaction generally proceeds with inversion of configuration if the benzylic carbon is a stereocenter. rsc.org Another effective reagent system is a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS), which can efficiently convert benzylic alcohols to their corresponding bromides under mild conditions. apolloscientific.co.uk The use of hydrobromic acid (HBr) is also a viable option for this conversion. google.com

The precursor, (4-methyl-3-(trifluoromethyl)phenyl)methanol, is commercially available from various suppliers. lookchem.com

Table 2: Reagents for Bromination of (4-methyl-3-(trifluoromethyl)phenyl)methanol

| Reagent | Typical Solvent |

| Phosphorus tribromide (PBr₃) | Dichloromethane or Diethyl ether |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF) apolloscientific.co.uk |

| Hydrobromic acid (HBr) | - google.com |

Functional Group Interconversion Strategies

Functional group interconversion provides indirect pathways to this compound by modifying related precursor molecules. These strategies can offer advantages in terms of starting material availability and selectivity.

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions can be employed in the synthesis of precursors to this compound. For instance, the synthesis of the corresponding alcohol or other functional groups that can be readily converted to the bromide may involve nucleophilic substitution. While direct examples for this specific target molecule are not prevalent in the provided search results, the general principles of nucleophilic substitution are fundamental in organic synthesis and can be applied to the strategic construction of precursors. libretexts.org

Selective Oxidation and Reduction Pathways on Related Compounds

Selective oxidation and reduction are powerful tools for manipulating functional groups on the aromatic ring and the benzylic position.

A key precursor, (4-methyl-3-(trifluoromethyl)phenyl)methanol, can be synthesized via the reduction of 4-methyl-3-(trifluoromethyl)benzoic acid. lookchem.com This reduction can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). quora.com Alternatively, catalytic hydrogenation over supported metal catalysts such as Pt/SnO₂ has been shown to be highly selective for the reduction of benzoic acids to benzyl alcohols under milder conditions. qub.ac.uk

Conversely, the selective oxidation of the starting material, 4-methyl-3-(trifluoromethyl)toluene, can lead to the formation of 4-methyl-3-(trifluoromethyl)benzaldehyde. This aldehyde can then be subsequently reduced to the desired (4-methyl-3-(trifluoromethyl)phenyl)methanol. Photocatalytic oxidation using metal-free catalysts like graphitic carbon nitride (g-C₃N₄) nanosheets with oxygen has been reported for the selective oxidation of toluene (B28343) to benzaldehyde. rsc.org

Advanced and Emerging Synthetic Protocols

Modern synthetic chemistry is continuously evolving, with the development of more efficient, safer, and environmentally benign methodologies.

Continuous flow chemistry has emerged as a powerful technique for photochemical reactions, including benzylic brominations. apolloscientific.co.ukorganic-chemistry.org This technology allows for precise control over reaction parameters such as residence time and temperature, leading to improved selectivity and safety, especially for highly exothermic or photochemically initiated reactions. The use of flow reactors can also facilitate scaling up of the synthesis. apolloscientific.co.uk For instance, photochemical benzylic brominations using N-bromosuccinimide have been successfully implemented in continuous-flow systems, often employing safer solvents like acetonitrile (B52724). organic-chemistry.org Another advanced approach involves the in situ generation of bromine using NaBrO₃/HBr in a continuous flow setup, which has been demonstrated for the synthesis of various benzyl bromides. scientificupdate.com

Photochemical methods, in general, offer a green alternative to thermally initiated radical reactions. The use of visible light, sometimes in conjunction with a photosensitizer, can drive the benzylic bromination, often with high efficiency and selectivity. researchgate.netaip.orgscirp.orgrsc.orgscirp.org These methods can be performed under milder conditions and can minimize the formation of byproducts.

Applications of Grignard Reagents for Benzylic Alkylation

A viable pathway to a direct precursor of this compound, namely 4-methyl-3-(trifluoromethyl)benzyl alcohol, involves the use of Grignard reagents. This method hinges on the formation of an appropriate organomagnesium halide, which then reacts with an electrophile like formaldehyde (B43269).

The process would commence with the generation of a Grignard reagent from a suitably substituted aryl halide. For instance, starting with 5-bromo-2-methyl-1-(trifluoromethyl)benzene, a Grignard reagent can be prepared. The reaction of this organomagnesium compound with formaldehyde (HCHO), a one-carbon electrophile, would lead to the formation of 4-methyl-3-(trifluoromethyl)benzyl alcohol after an aqueous workup. masterorganicchemistry.comgoogle.comnih.gov The reaction of a Grignard reagent with formaldehyde is a classic method for the one-carbon extension of an organic moiety to a primary alcohol. masterorganicchemistry.comnih.gov

The subsequent conversion of the resulting 4-methyl-3-(trifluoromethyl)benzyl alcohol to the target benzyl bromide can be accomplished using standard brominating agents. A common method involves the use of phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).

Table 1: Illustrative Grignard-based Synthesis of a Benzyl Alcohol Precursor

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | 5-Bromo-2-methyl-1-(trifluoromethyl)benzene | Magnesium (Mg) | 4-Methyl-3-(trifluoromethyl)phenylmagnesium bromide | Formation of the Grignard reagent |

| 2 | 4-Methyl-3-(trifluoromethyl)phenylmagnesium bromide | Formaldehyde (HCHO) | 4-Methyl-3-(trifluoromethyl)benzyl alcohol | Formation of the primary alcohol precursor |

| 3 | 4-Methyl-3-(trifluoromethyl)benzyl alcohol | PBr₃ or PPh₃/NBS | This compound | Conversion of the alcohol to the final product |

Homologation Reactions via Diazo C-C Bond Insertion

Homologation reactions that involve the insertion of a diazo-derived carbon into a carbon-carbon bond present a sophisticated method for the synthesis of benzyl bromide derivatives. This approach can be conceptualized for the synthesis of this compound, starting from a simpler benzyl bromide precursor. nih.govresearchgate.netnih.gov

This methodology relies on the reaction of an electron-rich benzyl bromide with a diazo compound, catalyzed by a Lewis acid. nih.govresearchgate.netnih.gov The reaction mechanism is thought to proceed through the formation of a stabilized benzylic carbocation from the benzyl bromide. This carbocation then reacts with the diazo compound to form an alkyl diazonium ion. nih.gov The subsequent loss of nitrogen gas triggers a neighboring group participation of the aromatic ring, leading to the formation of a phenonium ion intermediate. nih.govresearchgate.net The regioselective opening of this phenonium ion by the bromide ion ultimately yields the homologated product with a newly formed C-C bond. nih.gov

For the synthesis of the target compound, a hypothetical precursor such as 3-(trifluoromethyl)benzyl bromide could react with a suitable diazo reagent to introduce the methyl group at the 4-position, although this specific transformation is not explicitly documented. The success of this reaction is often dependent on the electronic nature of the benzyl bromide, with electron-rich systems generally showing higher reactivity. nih.govresearchgate.net

Table 2: Mechanistic Steps in Diazo C-C Bond Insertion Homologation

| Step | Description | Key Intermediates |

| 1 | Formation of a benzylic carbocation from the benzyl bromide catalyzed by a Lewis acid. | Benzylic Carbocation |

| 2 | Reaction of the carbocation with a diazo compound. | Alkyl Diazonium Ion |

| 3 | Loss of dinitrogen (N₂) and formation of a phenonium ion through aryl participation. | Phenonium Ion |

| 4 | Nucleophilic attack by the bromide ion on the phenonium ion. | Homologated Benzyl Bromide |

Palladium-Catalyzed Coupling Reactions in the Preparation of Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly applicable to the synthesis of the key precursor, 4-methyl-3-(trifluoromethyl)toluene. researchgate.netnih.govlibretexts.orgorganic-chemistry.orgwikipedia.org Two prominent examples of such reactions are the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govlibretexts.org To synthesize 4-methyl-3-(trifluoromethyl)toluene, one could couple 3-bromo-1-(trifluoromethyl)benzene with methylboronic acid or its esters. nih.gov This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a suitable phosphine (B1218219) ligand.

The Negishi coupling provides an alternative route, utilizing an organozinc reagent instead of an organoboron compound. researchgate.netorganic-chemistry.orgwikipedia.org In this case, 3-bromo-1-(trifluoromethyl)benzene could be reacted with a methylzinc reagent, such as dimethylzinc, in the presence of a palladium catalyst. researchgate.net Negishi couplings are known for their high functional group tolerance. wikipedia.org

Table 3: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

| Reaction | Organometallic Reagent | Halide Partner | Key Catalyst Components |

| Suzuki-Miyaura Coupling | Methylboronic acid or ester | 3-Bromo-1-(trifluoromethyl)benzene | Pd(0) catalyst, Phosphine ligand, Base |

| Negishi Coupling | Dimethylzinc | 3-Bromo-1-(trifluoromethyl)benzene | Pd(0) or Ni(0) catalyst, Phosphine ligand |

Once the 4-methyl-3-(trifluoromethyl)toluene precursor is synthesized, the final step is the introduction of the bromine atom at the benzylic position. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. masterorganicchemistry.com This reaction selectively brominates the benzylic methyl group to afford the desired this compound. masterorganicchemistry.com

Reactivity and Mechanistic Investigations of 4 Methyl 3 Trifluoromethyl Benzyl Bromide

Role of the Trifluoromethyl Group in Reaction Chemistry

The trifluoromethyl (-CF₃) group is a key functional group in modern organic chemistry, imparting unique electronic properties to molecules. mdpi.com Its role in the chemistry of 4-Methyl-3-(trifluoromethyl)benzyl bromide and its derivatives is significant, influencing both reactivity at the benzylic position and on the aromatic ring.

The primary influence of the trifluoromethyl group is its powerful electron-withdrawing inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. nih.gov

Benzyl (B1604629) Cation Stabilization: This strong -I effect significantly destabilizes adjacent positive charges. In the context of an SN1 reaction involving this compound, the -CF₃ group at the meta position withdraws electron density from the aromatic ring, which in turn destabilizes the benzylic carbocation intermediate. pearson.comnih.gov This destabilization makes the formation of the carbocation less favorable and increases its energy, thereby slowing down or inhibiting reactions that proceed via an SN1 mechanism. While some studies suggest that a -CF₃ group can act as a weak π-donor to a highly electron-deficient center, its dominant character is overwhelmingly electron-withdrawing and destabilizing for carbocations. nih.gov

When a derivative of this compound undergoes electrophilic aromatic substitution (EAS), the regiochemical outcome is controlled by the directing effects of the three substituents on the ring: the alkyl group at position 1 (derived from the -CH₂Br), the trifluoromethyl group at position 3, and the methyl group at position 4.

Trifluoromethyl Group: The -CF₃ group is a powerful deactivating group and a meta-director. vaia.comwikipedia.org It strongly withdraws electron density from the ring via the inductive effect, making the ring less nucleophilic and slowing the rate of EAS. It deactivates the ortho (positions 2 and 4) and para (position 6) positions most strongly, thus directing incoming electrophiles to the meta positions (positions 5 and 1). vaia.comyoutube.com

Methyl and Alkyl Groups: The methyl group (-CH₃) and the new alkyl group (-CH₂R) at position 1 are both activating groups and ortho, para-directors. msu.eduyoutube.com They donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS relative to benzene (B151609). They direct incoming electrophiles to the positions ortho and para to themselves.

In this substituted system, these effects are competitive. The activating groups (-CH₂R and -CH₃) direct to positions 2, 3, 5, and 6. The deactivating group (-CF₃) directs to positions 1 and 5. The most likely positions for substitution are those that are activated by the ortho, para-directors and least deactivated by the meta-director. Position 5 is ortho to the activating methyl group and meta to the deactivating trifluoromethyl group, making it a highly probable site for electrophilic attack. Position 2 is ortho to the activating alkyl group but is adjacent to the deactivating -CF₃ group, making it less favored. Position 6 is para to the alkyl group but is also para to the deactivating -CF₃ group, leading to significant deactivation. Therefore, electrophilic substitution is expected to occur predominantly at position 5.

The directing influences of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₂R | 1 | Activating (+I) | Ortho, Para (to 2, 4, 6) |

| -CF₃ | 3 | Deactivating (-I) | Meta (to 1, 5) |

| -CH₃ | 4 | Activating (+I, Hyperconjugation) | Ortho, Para (to 1, 3, 5) |

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound is a key functional group for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are frequently employed for these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental tools for constructing complex molecular architectures, and this compound is a suitable substrate for several such transformations.

Suzuki-Miyaura Coupling: This reaction pairs organoboron compounds with organohalides. The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates provides an effective route to methylene-linked biaryl systems. nih.gov For this compound, this reaction would involve coupling with an aryl- or vinyl-boronic acid or ester to form a new C-C bond at the benzylic position. The reaction typically employs a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, and a base like cesium carbonate in a mixed solvent system (e.g., THF/H2O). nih.gov Significant progress has been made in the C(sp²)-C(sp³) variant of this reaction, which is of particular interest to the pharmaceutical industry. nih.gov

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction of benzyl halides with alkenes, catalyzed by palladium complexes, is well-established. nih.gov For this compound, a typical Heck reaction would involve its coupling with an alkene like methyl acrylate (B77674) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., KOAc). nih.govbeilstein-journals.org Mechanistic studies on similar substrates suggest the involvement of radical intermediates. dntb.gov.ua The reaction conditions are generally mild, and it shows high efficiency and functional group tolerance. dntb.gov.uabeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Copper-free Sonogashira couplings of aryl bromides with terminal alkynes can be facilitated by air-stable palladium precatalysts under mild, room-temperature conditions. nih.gov The coupling of this compound with a terminal alkyne would yield a substituted alkyne. The process is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base, although copper-free systems have been developed to avoid the undesirable homocoupling of acetylenes. organic-chemistry.orgnih.gov The use of DBU as a base has been shown to be crucial for efficiently performing this coupling on a wide range of substrates without copper. beilstein-journals.orgnih.gov

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) or Pd(II) complex, Base (e.g., Cs₂CO₃) | Diaryl- or Aryl-vinyl-methane derivative |

| Heck | Alkene (e.g., acrylate) | Pd(0) or Pd(II) complex, Base (e.g., KOAc) | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd complex, Cu(I) salt (optional), Amine base | Propargyl-aromatic compound |

Mechanistic Studies of Oxidative Addition to Metal Complexes

The initial and often rate-determining step in many cross-coupling cycles is the oxidative addition of the organohalide to the low-valent metal center. For this compound, this involves the insertion of a metal, such as Palladium(0) or Platinum(0), into the C-Br bond.

Studies on the reaction of benzyl bromide with Pt(II) complexes have provided significant mechanistic insight. nih.govacs.org The reaction is initiated by a nucleophilic attack of the metal's d-orbital on the σ* antibonding orbital of the C-Br bond. nih.gov This process typically proceeds via an Sₙ2-type transition state, leading to a Pt(IV) product. nih.gov Kinetic studies on the oxidative addition of benzyl bromide to a cycloplatinated(II) complex showed that the reaction follows second-order kinetics, being first-order in both the metal complex and benzyl bromide. acs.org

The nature of the ligands on the metal complex and the solvent can influence the reaction mechanism. For instance, the oxidative addition of some electrophiles to Pt(II) complexes shows a lack of solvent-polarity effect, which suggests a radical mechanism rather than a polar Sₙ2 pathway. mit.edu Computational studies have been used to model the enthalpy profile for the oxidative addition, confirming the energy barriers and the geometry of the transition states involved. nih.gov For benzyl bromide reacting with a Pt(II) complex in acetone (B3395972), the calculated activation enthalpy (ΔH‡) was found to be consistent with experimental values. nih.gov

Photocatalytic Approaches to C-C Bond Formation

Photoredox catalysis has emerged as a powerful strategy for forming C-C bonds under mild conditions. These reactions utilize a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates from precursors like this compound. unipv.it

The process can be initiated by the photocatalyst (PC) absorbing light to reach an excited state (PC*). This excited state can then be reductively or oxidatively quenched by the substrate. For an alkyl bromide (R-X), the excited photocatalyst can transfer an electron to form a radical anion [R-X]•⁻, which then fragments to produce a carbon-centered radical (R•) and a halide anion (X⁻). This radical can then participate in C-C bond formation. unipv.it Ruthenium and Iridium complexes are common photocatalysts, but organic dyes are also used. researchgate.netbeilstein-journals.org For instance, the synthesis of 4-(trifluoromethyl)benzyl bromide itself has been reported using a tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate (B91526) photocatalyst under irradiation. chemicalbook.com This indicates the compound's suitability for engagement in photocatalytic cycles.

Radical Reaction Pathways and Intermediates

Beyond photocatalysis, radical intermediates of this compound can be generated and utilized through other pathways. The key intermediate is the 4-methyl-3-(trifluoromethyl)benzyl radical. nih.gov The formation of this radical is implicated in certain transition metal-catalyzed reactions, such as the Heck-type coupling of secondary trifluoromethylated alkyl bromides, where mechanistic studies point to the involvement of a secondary trifluoromethylated alkyl radical. dntb.gov.ua

Once formed, this benzylic radical can undergo several reactions. A common pathway is hydrogen atom transfer (HAT), where it abstracts a hydrogen atom from a donor molecule, such as tributyltin hydride (Bu₃SnH), to form 4-methyl-3-(trifluoromethyl)toluene. libretexts.org Alternatively, it can add to π-systems like alkenes or alkynes, leading to the formation of a new C-C bond and another radical species, propagating a chain reaction. libretexts.org The stability of the benzylic radical, enhanced by the aromatic ring, makes these pathways particularly accessible.

Thermal and Photochemical Reactivity Profiles

Thermal Reactivity: The compound is a solid at room temperature with a reported melting point in the range of 29-33 °C and a boiling point of 65-69 °C at 5 mmHg. sigmaaldrich.com This indicates sufficient thermal stability for use in reactions requiring heating. Many of its transition metal-catalyzed reactions are performed at elevated temperatures, such as 70-80 °C, demonstrating that the C-Br bond can be activated thermally in the presence of a suitable catalyst. beilstein-journals.orgescholarship.org However, prolonged heating at high temperatures could lead to decomposition.

Photochemical Reactivity: As discussed, this compound is susceptible to photochemical activation, particularly in the presence of a photocatalyst. chemicalbook.com Direct photolysis can also cleave the relatively weak C-Br bond to generate the 4-methyl-3-(trifluoromethyl)benzyl radical and a bromine radical. This reactivity is harnessed in photocatalytic C-C bond-forming reactions. unipv.it Studies on similar benzyl halides have shown that reactions can be carried out under light, which can influence product distribution and reaction rates, sometimes leading to isomerization of the metal complex products formed after oxidative addition. uq.edu.au

Table 2: Physical and Reactivity Properties

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₇BrF₃ | chemicalbook.com |

| Molecular Weight | 255.05 g/mol | - |

| Appearance | White to light yellow crystalline solid | chemicalbook.com |

| Melting Point | 29-33 °C | sigmaaldrich.com |

| Boiling Point | 65-69 °C / 5 mmHg | sigmaaldrich.com |

| Key Reactive Site | Benzylic C-Br bond | - |

| Thermal Reactivity | Stable at moderate temperatures; used in heated catalytic reactions (e.g., 70-80 °C) | beilstein-journals.orgescholarship.org |

| Photochemical Reactivity | Susceptible to photolysis and photocatalytic activation to form radical intermediates | unipv.itchemicalbook.comuq.edu.au |

Applications in Advanced Organic Synthesis and Translational Research

Versatile Building Block in Complex Molecule Synthesis

As a reactive electrophile, 4-Methyl-3-(trifluoromethyl)benzyl bromide is a cornerstone reagent for introducing a specific trifluoromethylated aromatic moiety into a wide array of molecules. The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Introduction of Trifluoromethylated Benzyl (B1604629) Moieties

The primary application of this compound in organic synthesis is to serve as an alkylating agent. The benzylic carbon is highly susceptible to nucleophilic attack, facilitating the covalent attachment of the 4-methyl-3-(trifluoromethyl)benzyl group to various substrates. This reaction is widely employed with a range of nucleophiles, including:

Nitrogen Nucleophiles: Amines, imides, and heterocyclic compounds readily react to form N-benzylated products. This is a common strategy in medicinal chemistry for modifying the core structures of potential drug candidates. researchgate.net

Oxygen Nucleophiles: Alcohols and phenols can be O-benzylated to form ethers, a reaction often used for installing protecting groups or building ether linkages in complex molecules.

Carbon Nucleophiles: Carbanions, such as those derived from malonates or nitriles, can be C-alkylated, allowing for the direct formation of new carbon-carbon bonds. orgsyn.org

This versatility allows for the strategic incorporation of the trifluoromethylated benzyl fragment, a key pharmacophore found in numerous biologically active compounds.

Construction of Quaternary Carbon Centers Adjacent to the Benzylic System

A more advanced application of this reagent is in the construction of all-carbon quaternary centers, which are carbon atoms bonded to four other carbon atoms. These structures are of great interest in drug discovery as they increase the three-dimensionality and structural novelty of a molecule, but they present a significant synthetic challenge. nih.govnih.gov

One established method for creating such centers is the alkylation of a sterically hindered carbon nucleophile. For example, the phase-transfer catalyzed alkylation of α-substituted nitriles can be used to generate quaternary centers. orgsyn.org In this context, this compound can serve as the electrophile. The reaction of the benzyl bromide with a deprotonated nitrile, such as 2-phenylbutyronitrile, under phase-transfer conditions would result in the formation of a new C-C bond at the carbon adjacent to the nitrile group, yielding a quaternary carbon center. The development of catalytic enantioselective methods for such reactions remains a key goal in modern organic synthesis. nih.gov

Contributions to Pharmaceutical and Medicinal Chemistry Research

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. mdpi.comhovione.com The trifluoromethyl (-CF3) group is particularly favored for its profound and predictable effects on a molecule's properties. nih.govresearchgate.net

Intermediates for Fluorine-Containing Pharmaceuticals

This compound is a valuable intermediate for the synthesis of fluorine-containing pharmaceuticals, most notably in the area of oncology. The 3-(trifluoromethyl)phenyl moiety is a key structural feature in a class of drugs known as kinase inhibitors, which interfere with signaling pathways that control cell growth and proliferation. ed.ac.ukacs.org While the final marketed drug may be assembled using a variety of related reagents (such as isocyanates or benzoyl chlorides), building blocks like this compound are crucial in the research and development phase for rapidly creating libraries of new compounds to test for biological activity. acs.orgmdpi.com Its use allows medicinal chemists to systematically explore how the presence and position of the trifluoromethylated benzyl group affect target binding and cellular activity.

Modulation of Bioactivity and Pharmacokinetic Properties through Trifluoromethylation

The trifluoromethyl group on the benzyl ring of the compound profoundly influences the biological and physicochemical properties of any larger molecule it is incorporated into. mdpi.com These changes are critical for transforming a biologically active compound into a viable drug. nih.govresearchgate.net The key effects of trifluoromethylation are summarized below.

| Property Modulated | Effect of the Trifluoromethyl (-CF3) Group | Citation |

|---|---|---|

| Lipophilicity | Increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral bioavailability. | mdpi.com |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the -CF3 group highly resistant to metabolic breakdown (oxidation) by cytochrome P450 enzymes. This can increase the drug's half-life in the body. | mdpi.comresearchgate.net |

| Binding Affinity | The strong electron-withdrawing nature of the -CF3 group alters the electronic distribution of the aromatic ring, which can lead to stronger and more selective binding interactions with the target protein (e.g., through dipole interactions or hydrogen bonding). | mdpi.comresearchgate.net |

| pKa Modification | As a powerful electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH, which in turn impacts solubility and target interaction. | hovione.com |

Synthesis of Specific Therapeutic Agents (e.g., Kinase Inhibitors, Antivirals)

The structural motif provided by this compound is integral to the development of specific classes of therapeutic agents, particularly kinase inhibitors for cancer therapy.

Role in Agrochemical Discovery and Development

In the agrochemical sector, the development of new active ingredients with improved performance and better environmental profiles is a constant priority. Fluorinated compounds are of particular interest for their unique properties.

While specific examples detailing the use of this compound in agrochemical synthesis are not widely documented, its structural isomer, 4-(Trifluoromethyl)benzyl bromide, is recognized for its role in this field. It serves as a versatile building block for creating new fluorinated organic molecules intended for agricultural use. The European Union's pesticide database includes 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (PAM) as a registered substance, highlighting the regulatory acceptance and use of trifluoromethyl-containing structures in agrochemicals. europa.eu The reactive nature of the benzyl bromide functional group allows for its incorporation into a larger molecular framework, enabling the synthesis of novel pesticide candidates.

Precursor for Advanced Materials and Specialty Chemicals

The unique electronic properties and reactivity of this compound make it a valuable precursor for the synthesis of advanced materials and specialty chemicals with tailored functionalities.

The benzyl bromide moiety is a classic functional group for initiating or participating in polymerization reactions. Research on the related compound 4-(Trifluoromethoxy)benzyl bromide has shown that it can undergo Friedel-Crafts polymerization, a common method for creating aromatic polymers. chemicalbook.com This process allows for the direct incorporation of the trifluoromethoxy-benzyl unit into the polymer backbone. By analogy, this compound can be expected to serve as a monomer in similar polymerization reactions, leading to the creation of new polymers. These resulting materials would feature the trifluoromethyl group, which can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electronic and optical properties of molecules and materials it is incorporated into. This makes precursors like this compound attractive for applications in materials science. chemimpex.com For example, the related compound 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide is used in the development of advanced materials like polymers and coatings where specific chemical properties are needed for enhanced performance. chemimpex.com The ability to tune electronic properties is critical in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. By incorporating this compound into larger systems, researchers can fine-tune the material's energy levels and charge-transport characteristics.

Computational Chemistry and Theoretical Studies

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions involving 4-Methyl-3-(trifluoromethyl)benzyl bromide, identifying transition states, and elucidating complex mechanistic pathways.

Computational studies have explored the involvement of phenonium ions (ethylenearenium ions) in reactions of benzyl (B1604629) bromide derivatives. In homologation reactions involving benzyl bromides and diazo compounds, a computational analysis of the reaction coordinate pointed to a rate-determining S_N1 mechanism for the initial C–C bond formation. nih.gov This is followed by a cascade of cationic intermediates that lead to a phenonium ion. nih.gov The stability of such phenonium ions has been investigated in the gas phase through bromide transfer equilibria, revealing they can be more stable than the t-butyl cation. oup.com

Further theoretical analysis, using descriptors like the C_A-C_C σ* antibonding orbital energy of the phenonium ion, has been employed to classify and predict the selectivity of the phenonium ion opening. researchgate.net These models, validated by experimental results, demonstrate that phenonium ions with C_A-C_C σ* energies below a certain threshold consistently lead to high regioselectivity in the products. researchgate.net

Density Functional Theory (DFT) calculations are frequently used to model reaction pathways and determine their energetic profiles. For nucleophilic substitution reactions of benzyl bromides, computational studies have calculated the free energy of activation (ΔG‡), finding reasonable agreement with experimental data derived from kinetic studies. researchgate.net

In the context of homologation reactions, computational analysis revealed that the initial C-C bond formation proceeds via a rate-determining S_N1 mechanism. nih.gov For reactions of N-substituted benzylamines with benzyl bromide, where derivatives with electron-withdrawing groups like trifluoromethyl were included, a mechanism involving the formation of an S_N2-type transition state followed by its decomposition is proposed. researchgate.net The rate-determining step in the Arbuzov reaction between ethyl halides and trimethoxyphosphine was found to be the second stage, involving the interaction of a methyl group with the halide. chemrxiv.org Such studies highlight how computational methods can pinpoint the energetic bottlenecks in a reaction sequence.

| Reaction Type | Proposed Mechanism | Rate-Determining Step | Computational Method | Reference |

| Homologation with Diazo Compounds | S_N1 with Phenonium Ion Intermediate | Initial C-C Bond Formation | DFT | nih.gov |

| Nucleophilic Substitution (with Amines) | S_N2-type | Formation/Decomposition of TS | Not Specified | researchgate.net |

| Nucleophilic Substitution (with Halides) | S_N2 | Varies with substrate | DFT | researchgate.net |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical models are powerful tools for predicting the outcome of chemical reactions. For this compound, the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group creates a complex electronic environment that dictates its reactivity.

In reactions proceeding through a phenonium ion intermediate, the regioselectivity of the ion's opening is a key factor. When trifluoromethyl-substituted diazo compounds were reacted with various electron-rich benzyl bromide derivatives, a high regioselectivity (>20:1) for the phenonium ion opening was consistently observed. nih.gov Computational models have been developed to predict this selectivity based on the electronic properties of the phenonium ion intermediate. researchgate.net Furthermore, kinetic studies on the reaction of benzylamines with benzyl bromide showed that electron-withdrawing groups like trifluoromethyl decrease the reaction rate, a finding consistent with theoretical predictions of reactivity based on substituent effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biolscigroup.usscholars.direct While specific QSAR studies for derivatives of this compound are not prevalent, research on structurally related fluorinated benzyl compounds provides a framework for how such analyses would be conducted.

For instance, a QSAR study on antiatherogenic N-benzyl derivatives utilized molecular descriptors to build a predictive model. researchgate.net The study found that molar refractivity at a specific position was negatively correlated with activity. researchgate.net In other studies on benzimidazole (B57391) derivatives, quantum chemical descriptors like the dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (E_HOMO), and atomic charges (q-), calculated using DFT, were used to construct predictive QSAR models. biolscigroup.usscholars.direct These examples show that descriptors derived from the computed electronic structure of molecules derived from this compound could be used to predict their activity in various applications.

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

| Physicochemical | Molar Refractivity | Steric bulk and polarizability | researchgate.net |

| Electronic | Dipole Moment (μ) | Overall polarity and interaction with polar receptors | biolscigroup.usscholars.direct |

| Electronic | E_HOMO | Electron-donating ability, susceptibility to oxidation | biolscigroup.usscholars.direct |

| Electronic | Atomic Charges (q-) | Sites for electrostatic interactions | biolscigroup.usscholars.direct |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. MD simulations of benzyl bromide in an aqueous environment have been used to investigate the kinetics of reactions, revealing the importance of state-dependent memory effects on the energy dissipation process. arxiv.org

Ab initio molecular dynamics (AIMD) simulations have been employed to study the reaction of hydrated electrons with benzyl halides. researchgate.net These simulations show that upon electron transfer, the carbon-halogen bond vibration is intensely enhanced, leading to its cleavage. researchgate.net Furthermore, MD simulations of halide ions in aqueous solutions are used to calculate dynamic and energetic properties such as diffusion coefficients, residence times, and solubility, which are crucial for understanding the behavior of the bromide ion after it detaches from the benzyl moiety. acs.orgnih.gov These simulations depend heavily on the chosen water and ion force fields for accuracy. nih.gov

Assessment of Electronic Structure and Fluorine Effects

The electronic structure of this compound is significantly influenced by its substituents. The trifluoromethyl group is a strong electron-withdrawing group, while the methyl group is electron-donating.

DFT calculations and molecular electrostatic potential (MEP) mapping are used to visualize the electronic distribution. In fluorinated molecules, the high electronegativity of fluorine pulls electron density from the aromatic ring, altering the MEP distribution. nih.govmdpi.com This effect influences intermolecular interactions, such as short contacts between the negative fluorine atoms and positive hydrogen or carbon atoms on adjacent molecules. nih.gov

The presence of fluorine also affects spectroscopic properties. Studies on fluorinated benzyl ethers show that the electronegative fluorine atoms cause a deshielding effect, leading to higher chemical shift values in ¹³C NMR spectra compared to non-fluorinated analogues. wiserpub.com Computational studies of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a related compound, used DFT to compute vibrational frequencies (IR spectra) and analyze NMR spectra, noting the characteristic splitting of carbon signals due to coupling with fluorine atoms (¹J_C-F). mdpi.com These computational results show good agreement with experimental data and provide a detailed understanding of the electronic influence of the trifluoromethyl group. mdpi.com

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 4-Methyl-3-(trifluoromethyl)benzyl bromide, with each technique offering unique insights into the molecule's composition and connectivity.

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra allows for the unambiguous assignment of each atom's position within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals would include a singlet for the benzylic protons (-CH₂Br), a singlet for the methyl group (-CH₃) protons, and distinct signals for the three aromatic protons. Due to their positions on the substituted ring, the aromatic protons would appear as a singlet, a doublet, and another doublet, with coupling patterns revealing their relative positions.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show nine unique signals: one for the methyl carbon, one for the benzylic carbon, six for the aromatic carbons (four substituted and two unsubstituted), and one for the trifluoromethyl carbon. The carbon of the CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl and bromine substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly simple for this compound, showing a single, sharp singlet. rsc.org This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any nearby protons. The chemical shift, typically around -63 ppm relative to a CFCl₃ standard, is highly indicative of a trifluoromethyl group attached to an aromatic ring. rsc.org

Table 1: Predicted NMR Data for this compound Predicted values are based on analysis of structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.6 | s | Aromatic H |

| ¹H | ~7.4 | d | Aromatic H |

| ¹H | ~7.2 | d | Aromatic H |

| ¹H | ~4.5 | s | -CH₂Br |

| ¹H | ~2.4 | s | -CH₃ |

| ¹³C | ~139-141 | s | Aromatic C-CH₂Br |

| ¹³C | ~137-139 | s | Aromatic C-CH₃ |

| ¹³C | ~132-134 | q | Aromatic C-CF₃ |

| ¹³C | ~125-132 | m | Aromatic C-H |

| ¹³C | ~124 | q | -CF₃ |

| ¹³C | ~30-32 | s | -CH₂Br |

| ¹³C | ~18-20 | s | -CH₃ |

| ¹⁹F | ~ -63 | s | -CF₃ |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₉H₈BrF₃, with a calculated molecular weight of approximately 253.06 g/mol . synquestlabs.comsigmaaldrich.com

MS (Electron Ionization): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z values of 252 and 254, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The most prominent peak in the spectrum (base peak) for similar benzyl (B1604629) bromides is often the tropylium-like cation formed by the loss of the bromine atom. chemicalbook.com For this compound, this would correspond to the [M-Br]⁺ fragment at m/z 173. Other potential fragments would arise from the loss of the trifluoromethyl group or subsequent rearrangements.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The exact mass of the C₉H₈⁷⁹BrF₃ molecular ion is calculated to be 251.9764, which distinguishes it from other compounds with the same nominal mass.

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and benzyl groups would be observed between 3000-2850 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations produce a series of peaks in the 1600-1450 cm⁻¹ region.

C-F Stretching: The strong electron-withdrawing nature of fluorine results in very intense absorption bands for C-F bonds. The stretching vibrations for the -CF₃ group are typically found in the 1350-1100 cm⁻¹ range.

C-Br Stretching: The vibration for the carbon-bromine bond is found at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted benzene (B151609) rings, such as the one in this compound, exhibit characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the aromatic system. A structurally related compound, 4-(trifluoromethoxy)benzylbromide, shows absorption maxima around 200 nm and 310 nm. ijsrset.com It is expected that this compound would display a similar UV absorption profile, with specific wavelengths and intensities influenced by the precise substitution pattern on the benzene ring. This technique can be particularly useful for monitoring reaction kinetics or for quantitative analysis using a calibration curve.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Gas Chromatography (GC): GC is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers of the related isomer, 4-(trifluoromethyl)benzyl bromide, often use GC to certify purity levels, indicating its suitability for this class of compounds. tcichemicals.com The analysis would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the purification and purity analysis of the compound. A reversed-phase HPLC method would likely be effective, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would be separated from more polar or less polar impurities, and a UV detector set to one of the compound's absorption maxima would provide sensitive detection. HPLC is particularly useful for analyzing reaction mixtures and for the purification of the final product on a preparative scale. acs.org

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through the analytical technique of X-ray crystallography. This methodology provides precise information regarding bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and reactivity of a compound.

To date, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible research literature. While crystallographic data for analogous and more complex molecules exist, the specific crystal structure of the title compound remains uncharacterized. For instance, the crystal structure of a related O-silyl-L-threonine-based phosphonium (B103445) bromide has been analyzed to understand its role in enantioselective synthesis, but this does not provide direct insight into the solid-state structure of this compound itself. acs.org

The process of X-ray crystallography involves irradiating a single crystal of the material with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density within the crystal can be generated. From this model, the precise locations of the atoms can be determined.

Should a single crystal of this compound be grown and analyzed, a data table summarizing its crystallographic parameters would be generated. Such a table would typically include the following information:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₉H₈BrF₃ |

| Formula Weight | 253.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1032.1 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.628 g/cm³ |

| Absorption Coefficient (μ) | 4.35 mm⁻¹ |

| R-factor | 0.035 |

| Goodness-of-fit (GOF) | 1.05 |

Note: The data presented in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study. This data is not based on experimental results for this compound.

Safety and Handling Protocols in Academic Research Settings

Hazard Identification and Classification

Proper hazard identification is the foundation of safe laboratory practices. 4-Methyl-3-(trifluoromethyl)benzyl bromide is classified as a hazardous substance, and its handling requires a thorough understanding of its potential risks. synquestlabs.com

The primary hazard associated with this compound is its corrosive nature. It is classified under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) as Skin Corrosion Category 1B, indicating that it can cause severe skin burns and eye damage upon contact. synquestlabs.com It is also known to cause serious eye damage (Eye Damage Category 1). synquestlabs.com Furthermore, this compound may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3), and it is a lachrymator, meaning it can induce tearing. synquestlabs.comsynquestlabs.com

GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

This table is based on GHS classifications and may be subject to regional variations. synquestlabs.com

While not classified as a flammable solid, this compound is a combustible material. sigmaaldrich.comfishersci.com When mixed with air and exposed to an ignition source, its dust may burn in the open or potentially explode if confined. synquestlabs.com Therefore, it is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources. synquestlabs.comthermofisher.com

Laboratory Personal Protective Equipment (PPE) Requirements

To mitigate the risks of exposure, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required to protect against splashes and dust. echemi.comfishersci.com

Skin Protection: Impervious gloves (e.g., nitrile rubber) must be worn. echemi.com A lab coat or chemical-resistant apron should be used to prevent skin contact. fishersci.com In situations with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended. echemi.com

Respiratory Protection: Handling should occur in a well-ventilated area. If dust or aerosols are generated, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter cartridge (e.g., N95 for dust) must be used. sigmaaldrich.comfishersci.com

Engineering Controls: Fume Hood Use and Ventilation Systems

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals. All handling of this compound that may generate dust, mists, or vapors should be conducted within a properly functioning chemical fume hood. fishersci.comthermofisher.com The laboratory must be equipped with an adequate ventilation system to maintain air quality and minimize the concentration of airborne contaminants. synquestlabs.com Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation where the compound is handled. fishersci.comthermofisher.com

Safe Storage and Incompatible Materials Management

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

The compound should be stored in a tightly sealed, original container in a cool, dry, and well-ventilated area. synquestlabs.comfishersci.com It is recommended to store it under an inert gas atmosphere and refrigerated (0-10°C). tcichemicals.com The storage area should be designated as a corrosives area. fishersci.comfishersci.com

This compound is incompatible with the following materials, and co-storage should be strictly avoided:

Strong oxidizing agents thermofisher.comfishersci.com

Strong bases thermofisher.comfishersci.com

Strong acids thermofisher.comfishersci.com

Strong reducing agents thermofisher.comfishersci.com

Emergency Procedures for Spills, Exposures, and Fires

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Emergency Procedures

| Incident | Recommended Action |

|---|---|

| Spill | Evacuate unnecessary personnel from the area. synquestlabs.com Wearing appropriate PPE, stop the leak if it is safe to do so. synquestlabs.com For solid spills, sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation. synquestlabs.com Use spark-proof tools. echemi.com For liquid spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a closed container for disposal. fishersci.com |

| Skin Exposure | Immediately remove all contaminated clothing. fishersci.com Rinse the affected skin with plenty of water for at least 15 minutes. fishersci.com Seek immediate medical attention. fishersci.com |

| Eye Exposure | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. fishersci.com Seek immediate medical attention. fishersci.com |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. fishersci.com If breathing is difficult or has stopped, provide artificial respiration. fishersci.com Seek immediate medical attention. fishersci.com |

| Ingestion | Rinse the mouth with water. echemi.com Do NOT induce vomiting. echemi.com Seek immediate medical attention. echemi.com |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire. echemi.com Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. synquestlabs.com Thermal decomposition can produce hazardous gases such as carbon oxides, hydrogen bromide, and hydrogen fluoride. synquestlabs.com |

Responsible Waste Management and Disposal Guidelines

The responsible management and disposal of this compound waste are critical in academic research settings to ensure the safety of laboratory personnel and to maintain environmental compliance. As a halogenated organic compound classified as corrosive and a lachrymator, specific protocols must be strictly followed. temple.edusynquestlabs.com Disposal of this chemical is regulated and cannot be done through standard trash or sewer systems. vanderbilt.educase.edu All waste containing this compound must be handled as hazardous waste and disposed of through the institution's designated Environmental Health and Safety (EHS) program. vanderbilt.educase.edu

Waste Segregation and Collection

Proper segregation of waste streams is a fundamental principle of laboratory safety and cost-effective disposal. vanderbilt.edu

Halogenated vs. Non-Halogenated Waste: Waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. temple.eduuakron.edu It is crucial to keep this waste stream separate from non-halogenated solvent waste, as the disposal methods and costs for halogenated compounds are significantly different. temple.eduvanderbilt.edu

Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong bases. fishersci.com Therefore, these substances should never be mixed in the same waste container to prevent potentially hazardous reactions.

Solid vs. Liquid Waste: Separate collection containers should be maintained for liquid waste (e.g., reaction residues, used solvents) and solid waste (e.g., contaminated personal protective equipment, absorbent materials).

Waste Container Requirements

The selection and labeling of waste containers are essential for safe storage and transport.

Container Type: Waste must be collected in containers that are chemically compatible with the compound. lehigh.edu High-density polyethylene (B3416737) (HDPE) or glass bottles are typically appropriate, with a preference for plastic to minimize the risk of breakage. case.edu The original chemical container is often a suitable choice for collecting the corresponding waste. vumc.org All containers must be in good condition, free from leaks, and have a secure, tightly sealing lid. lehigh.edu

Labeling: All hazardous waste containers must be clearly and accurately labeled as soon as waste is added. temple.educase.edu The label, typically provided by the institution's EHS department, must include:

The words "Hazardous Waste". case.edu

The full chemical name: "this compound" (no abbreviations or formulas). case.edu

The approximate concentration and percentage of each chemical constituent in a mixture.

The relevant hazard pictograms (e.g., corrosive, irritant). case.edu

The date the waste was first added to the container and the name of the principal investigator or laboratory. case.edu

Spill and Contaminated Material Disposal

Materials used to clean up spills of this compound are also considered hazardous waste.

Spill Cleanup: Absorbent materials such as sand, silica gel, or commercial sorbents used to contain and clean up a spill should be collected using spark-proof tools. echemi.com

Packaging: All contaminated debris, including gloves, absorbent pads, and disposable lab coats, must be placed in a sealed, properly labeled container for solid hazardous waste. synquestlabs.comfishersci.com

Decontamination: Given the compound's reactivity with water to slowly produce corrosive hydrogen bromide gas, decontamination procedures should be performed with care. nih.gov

Disposal of Empty Containers

Empty containers that once held this compound require specific procedures before they can be disposed of as regular trash.

Triple Rinsing: The container must be triple-rinsed with a suitable solvent, such as acetone (B3395972) or methanol (B129727), that can dissolve the chemical residue. lehigh.eduvumc.org

Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as liquid hazardous waste. lehigh.edu

Final Disposal: After triple rinsing and air-drying, any labels on the container should be defaced or removed before it can be disposed of in the regular trash or recycled, in accordance with institutional policy. vumc.org

Institutional Procedures

Academic researchers must adhere to their institution's specific hazardous waste management plan. This includes following established schedules for waste pick-up and never allowing hazardous waste to accumulate in the laboratory beyond permitted quantities. ucsd.edu It is forbidden to dispose of this chemical by evaporation in a fume hood or by pouring it down the drain. vanderbilt.edu

Below is a summary table for waste management guidelines.

Interactive Data Table: Waste Management for this compound

| Waste Type | Container | Segregation Category | Disposal Protocol |

| Liquid Residues | Sealable, chemically compatible bottle (e.g., HDPE) | Halogenated Organic Liquid Waste | Collect in a labeled hazardous waste container. Do not mix with bases or oxidizers. Arrange for EHS pickup. |

| Contaminated Solids (Gloves, Absorbents) | Sealed bag or wide-mouth container | Halogenated Organic Solid Waste | Collect in a labeled hazardous waste container. Arrange for EHS pickup. |

| Empty Stock Bottle | Original Container | N/A | Triple-rinse with a suitable solvent. Collect the first rinse as hazardous waste. Deface label and dispose of the container as regular trash. |

| Spill Cleanup Material | Sealable, chemically compatible container | Halogenated Organic Solid Waste | Collect all contaminated materials, label as hazardous waste, and arrange for EHS pickup. |

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-Methyl-3-(trifluoromethyl)benzyl bromide?

- Methodological Answer :

- Handling : Use in a well-ventilated fume hood, wear nitrile gloves, and avoid contact with skin/eyes. In case of exposure, immediately flush eyes with water for 15 minutes (see first aid measures in Safety Data Sheets) .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Keep away from heat, sparks, and oxidizing agents due to the compound’s reactivity .

- Key Data : Molecular weight = 239.03 g/mol (PubChem) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : Bromination of 4-methyl-3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux.

- Step 2 : Purification via column chromatography (hexane/ethyl acetate). Yield optimization requires controlled reaction time (monitored by TLC) .

- Note : Similar methods are used for trifluoromethyl-substituted benzyl bromides, where DMF and potassium carbonate facilitate substitution reactions .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Look for the benzyl bromide CH₂ peak near δ 4.5–4.7 ppm (singlet, integration = 2H). Aromatic protons in the trifluoromethyl-substituted ring appear as multiplets between δ 7.3–7.6 ppm .

- 19F NMR : The CF₃ group resonates near δ -60 to -65 ppm (quartet, J = 10–12 Hz) .

- Mass Spec : Molecular ion peak [M+] at m/z 239.03 (exact mass) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the stability and reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. Avoid protic solvents (e.g., water) to prevent hydrolysis .

- Temperature : Reactions typically proceed at 80–100°C. Lower temperatures (<50°C) reduce byproduct formation (e.g., elimination products) .

- Case Study : A 5-hour reaction at 80°C in DMF with phthalimide yielded 85% substitution product .

Q. How can conflicting spectroscopic data from different studies be resolved?

- Methodological Answer :

- Scenario : Discrepancies in 1H NMR shifts may arise from solvent (DMSO vs. CDCl₃) or impurities.

- Resolution :

Re-run NMR in deuterated chloroform (CDCl₃) for comparison.

Use DEPT-135 to confirm CH₂ group assignment.

Cross-validate with HPLC-MS to rule out impurities .

Q. What is the impact of the trifluoromethyl and methyl substituents on the compound’s electronic and steric properties?

- Methodological Answer :

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, activating the benzyl bromide toward nucleophilic attack. The methyl group at the 4-position provides steric hindrance, slowing reactions at the ortho position .

- Quantitative Data :

| Substituent | Hammett σ Value | Taft Es Value |

|---|---|---|

| -CF₃ | 0.54 | -0.92 |

| -CH₃ | -0.17 | -0.07 |

- Implications : Adjust electrophilicity using additives (e.g., KI) to modulate reaction rates .

Data Contradiction Analysis

- Example : Conflicting yields in substitution reactions (e.g., 70% vs. 90%) may stem from trace moisture (hydrolysis) or reagent purity.

- Resolution :

- Dry solvents over molecular sieves.

- Use freshly distilled benzyl bromide.

- Monitor reaction progress via in situ IR (C-Br stretch at 550 cm⁻¹ disappearance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。